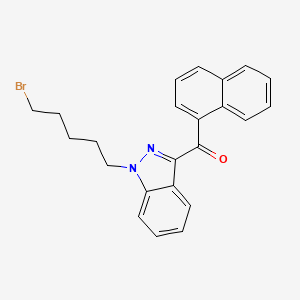
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo THJ 018 is an analytical reference material that is structurally categorized as a synthetic cannabinoid, containing a substituted indazole base. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.
Aplicaciones Científicas De Investigación
Analytical Identification and Chemical Structure Elucidation
Shevyrin et al. (2014) conducted a study to establish the structure of novel synthetic cannabinoids, including 1-(5-fluoropentyl)-1H-indazol-3-yl(naphthalen-1-yl)methanone, using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR). These methods provide reliable identification for qualitative analysis of compounds during seizures, including in smoke mixtures (Shevyrin et al., 2014).
Pharmacokinetics and Metabolism
In a study focused on the metabolism of synthetic cannabinoids, Mogler et al. (2018) investigated the in vitro and in vivo phase I metabolism of EG-018 (naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone) and related compounds. They identified suitable metabolites for detection in urine screenings, providing insights into the pharmacokinetics and potential toxicity of these substances (Mogler et al., 2018).
Photostabilizing Properties in Dye Synthesis
Jadhav et al. (2018) synthesized novel phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes. They found that the insertion of phenyl(1H-benzoimidazol-5-yl)methanone moiety induced fluorescence and enhanced photostability, highlighting its potential application in dye synthesis and material sciences (Jadhav et al., 2018).
Drug Detection and Public Health Monitoring
Reid et al. (2014) utilized ultra-high-pressure liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) to detect synthetic cannabinoids in sewage. This method is applied to estimate community drug use and monitor public health concerning the consumption of synthetic cannabinoids like (1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone (Reid et al., 2014).
Synthesis of Derivatives for Potential Anticonvulsant Activity
Rajak et al. (2010) designed and synthesized a series of compounds based on a pharmacophoric model for anticonvulsant activity, including derivatives with naphthalen-2-yloxy)methyl substitutions. This research contributes to the development of novel anticonvulsant drugs and highlights the versatility of naphthalene derivatives in medicinal chemistry (Rajak et al., 2010).
Propiedades
Nombre del producto |
(1-(5-bromopentyl)-1H-indazol-3-yl)(naphthalen-1-yl)methanone |
|---|---|
Fórmula molecular |
C23H21BrN2O |
Peso molecular |
421.3 |
Nombre IUPAC |
[1-(5-bromopentyl)indazol-3-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C23H21BrN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2 |
Clave InChI |
CHDPCRSBPAVUIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCBr |
Sinónimos |
5-bromopentyl JWH 018 indazole analog; THJ 018 bromo analog |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



